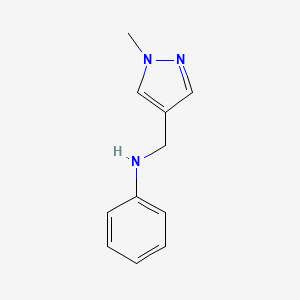
N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline” is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.20 . It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . This compound is used in the field of chemistry as a building block .
Synthesis Analysis
The synthesis of “N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline” or similar compounds often involves reactions with other chemicals. For instance, N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been synthesized and evaluated for their potential as antitumor and cyclin dependent kinase 2 (CDK2) inhibitors . Another study mentioned the synthesis of a related compound, N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, through a reaction with formic acid .
Molecular Structure Analysis
The molecular structure of “N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline” can be represented by the SMILES string CN1N=CC(CNCC)=C1 and the InChI key WODLNVYLYQXAOH-UHFFFAOYSA-N . These representations provide a way to describe the structure of the molecule in a standard format that can be used by chemists and researchers.
Chemical Reactions Analysis
“N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline” or its derivatives may participate in various chemical reactions. For example, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated for their cytotoxicity and antiviral activity against a large panel of viruses . Another study mentioned the synthesis of a related compound, N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, through a reaction with formic acid .
Physical And Chemical Properties Analysis
“N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline” is a solid compound with a molecular weight of 187.24 . Its IUPAC name is N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline . The compound is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Organic Synthesis
This compound is used in organic synthesis, particularly in the preparation of tris(pyrazolyl)methane ligands . These ligands have been exploited for a broad range of applications, including catalysis and biomedical chemistry .
Crystallography
The compound is also used in crystallography studies. Single crystals of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline were grown by layering a CH2Cl2 solution of the title compound with acetone followed by pentane .
Antileishmanial Activity
Some hydrazine-coupled pyrazoles, which could potentially include “N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline”, have shown potent antileishmanial activities . One of the synthesized pyrazole derivatives displayed superior antipromastigote activity .
Antimalarial Activity
The same hydrazine-coupled pyrazoles also demonstrated antimalarial activities . Two of the target compounds elicited better inhibition effects against Plasmodium berghei .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . This helps in understanding the interaction of these compounds with biological targets.
Drug Development
These compounds are being studied for their potential in drug development, particularly in the treatment of neglected tropical diseases like leishmaniasis and malaria .
Direcciones Futuras
The future directions for the research and development of “N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline” and its derivatives are promising. These compounds have shown potential in various applications, such as antitumor and antiviral activities . Further studies are needed to fully understand their mechanisms of action and to explore their potential therapeutic uses.
Propiedades
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-9-10(8-13-14)7-12-11-5-3-2-4-6-11/h2-6,8-9,12H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAJGUIHLOPJRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)
![3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2355695.png)
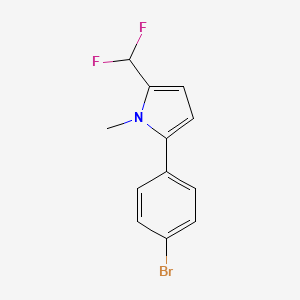
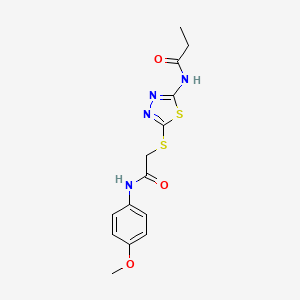
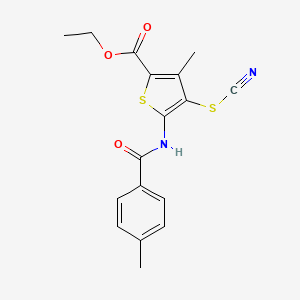
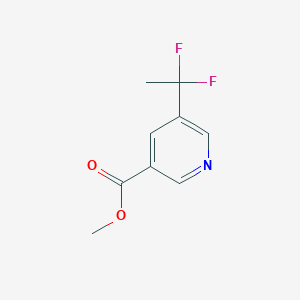
![3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2355702.png)
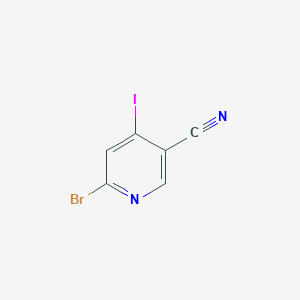
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2355706.png)
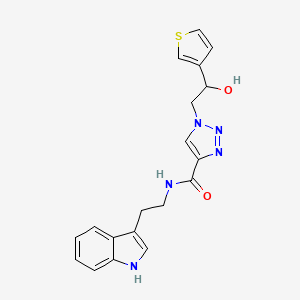
![10-Bromo-9-fluoro-N3-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2,3-dicarboxamide](/img/structure/B2355710.png)
![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate](/img/structure/B2355711.png)
![1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2355714.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2355716.png)